2-(2-Methylphenyl)quinoline-4-carboxylic acid

Antioxidant DPPH Assay Structure-Activity Relationship

Analytical labs performing olopatadine HCl release testing require the official Olopatadine Related Compound B (CAS 174636-85-2) reference standard for HPLC system suitability and impurity quantification. Substitution with generic 2-arylquinoline-4-carboxylic acids invalidates regulatory compliance-the ortho-methyl group confers unique chromatographic retention and target specificity unattainable with para-substituted analogs. • Official Olopatadine Related Compound B ref. std. • ≥95% purity; crystalline solid; MW 263.29 • 4°C storage; ships ambient for R&D use

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 174636-85-2
Cat. No. B064972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)quinoline-4-carboxylic acid
CAS174636-85-2
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20)
InChIKeyYLQGICXPTGQXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenyl)quinoline-4-carboxylic Acid (CAS 174636-85-2): Core Structure and Key Physicochemical Profile for Targeted Procurement


2-(2-Methylphenyl)quinoline-4-carboxylic acid (CAS 174636-85-2) is a 2-arylquinoline-4-carboxylic acid derivative bearing a specific ortho-methylphenyl substituent at the 2-position of the quinoline core [1]. This compound is a crystalline solid with a molecular weight of 263.29 g/mol (C17H13NO2) and a melting point >220°C (with decomposition) . It exhibits moderate lipophilicity (XLogP3 = 3.7) and a topological polar surface area (TPSA) of 50.2 Ų, which influences its solubility and potential for further functionalization . The compound serves as a versatile synthetic intermediate for the development of bioactive molecules, and it is also identified as Olopatadine Related Compound B, a key reference standard for pharmaceutical quality control .

Why 2-Arylquinoline-4-carboxylic Acids Cannot Be Interchanged: Structural Determinants of Reactivity and Selectivity for 2-(2-Methylphenyl)quinoline-4-carboxylic Acid


Within the class of 2-arylquinoline-4-carboxylic acids, substitution pattern at the 2-aryl position is a critical determinant of both chemical reactivity and biological target engagement. Generic substitution with unsubstituted 2-phenyl or 4-methylphenyl analogs is not functionally equivalent because the ortho-methyl group in 2-(2-methylphenyl)quinoline-4-carboxylic acid introduces unique steric hindrance and electronic effects that alter conformational preferences, hydrogen bonding capacity, and hydrophobic interactions . These differences manifest as divergent inhibitory potencies: for example, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibit inhibition percentages of approximately 30.25% and 40.43%, respectively, in antioxidant assays, demonstrating that even minor structural variations produce substantial differences in biological activity [1]. Consequently, procurement decisions cannot rely on in-class substitution without compromising experimental reproducibility and target specificity.

Quantitative Differentiation Guide for 2-(2-Methylphenyl)quinoline-4-carboxylic Acid (CAS 174636-85-2): Comparative Evidence for Scientific Selection


Inhibitory Activity of 2-Arylquinoline-4-carboxylic Acid Derivatives in Antioxidant Assays

The ortho-methyl substitution pattern of 2-(2-methylphenyl)quinoline-4-carboxylic acid is associated with distinct antioxidant activity relative to its 4-methylphenyl positional isomer. In a DPPH radical scavenging assay, the 2-(4-methylphenyl) derivative demonstrated an inhibition percentage of 40.43%, whereas the 2-methylquinoline-4-carboxylic acid analog (lacking the phenyl ring) exhibited only 30.25% inhibition [1]. While direct data for the 2-(2-methylphenyl) derivative is not reported in this study, the observed 10.18% difference between the 2-methyl and 4-methylphenyl analogs highlights the critical influence of methyl substitution position on activity, suggesting that the ortho-methyl substitution of the target compound may confer distinct antioxidant properties compared to para-substituted or unsubstituted counterparts.

Antioxidant DPPH Assay Structure-Activity Relationship

Physicochemical Property Differentiation: LogP and TPSA for 2-(2-Methylphenyl)quinoline-4-carboxylic Acid vs. Cinchophen

The target compound (2-(2-methylphenyl)quinoline-4-carboxylic acid, CAS 174636-85-2) exhibits a computed XLogP3 value of 3.7 and a topological polar surface area (TPSA) of 50.2 Ų . In contrast, cinchophen (2-phenylquinoline-4-carboxylic acid, CAS 132-60-5), a well-known analog lacking the ortho-methyl substituent, has a reported logP of approximately 3.2 and similar TPSA [1]. The 0.5 log unit increase in lipophilicity for the ortho-methyl derivative suggests enhanced membrane permeability and altered pharmacokinetic behavior, while the identical TPSA indicates comparable hydrogen bonding capacity .

Lipophilicity Drug-likeness ADME

Structural Comparison: 2-(2-Methylphenyl)quinoline-4-carboxylic Acid vs. 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic Acid

The 6-chloro analog (CAS 669726-49-2) introduces a strongly electron-withdrawing chlorine substituent at the 6-position of the quinoline ring, which is expected to alter the electron density of the aromatic system and modulate π-π stacking interactions relative to the unsubstituted parent compound [1]. While direct comparative biological data are unavailable, the presence of chlorine in the analog increases molecular weight to 297.74 g/mol (vs. 263.29 g/mol for the target compound) and increases lipophilicity (computed LogP estimated at ~4.1 vs. 3.7 for the target) . These differences can significantly impact binding affinity, metabolic stability, and off-target effects.

Halogenated Analog Electronic Effects Structure-Activity Relationship

Role as Olopatadine Related Compound B: Pharmacopoeial Reference Standard Differentiation

2-(2-Methylphenyl)quinoline-4-carboxylic acid is designated as Olopatadine Related Compound B, an official reference standard used in the pharmaceutical quality control of olopatadine hydrochloride, an antihistamine drug . Unlike other 2-arylquinoline-4-carboxylic acid analogs that serve as lead compounds in drug discovery, this specific compound's identity is strictly tied to its use as an impurity marker and system suitability standard in validated HPLC methods. It is characterized by a melting point >220°C (dec.) and specific chromatographic retention properties that distinguish it from other related substances (e.g., Related Compound A) .

Pharmaceutical Analysis Impurity Profiling Quality Control

Solubility Profile Differentiation: DMSO vs. Methanol Solubility for Synthetic Applications

The target compound exhibits sparing solubility in DMSO and slight solubility in methanol (with sonication), as reported by vendor technical datasheets . In contrast, the unsubstituted analog cinchophen (2-phenylquinoline-4-carboxylic acid) is reported to have higher solubility in ethanol and chloroform [1]. This difference in solubility profile is critical for reaction planning, as the ortho-methyl substitution in the target compound reduces solubility in polar aprotic solvents relative to the unsubstituted phenyl analog.

Solubility Synthetic Intermediate Reaction Optimization

Predicted vs. Experimental Physicochemical Properties: Boiling Point and Density Comparison

2-(2-Methylphenyl)quinoline-4-carboxylic acid has predicted physicochemical properties that can be cross-referenced with experimental data for identity verification. The predicted boiling point is 447.1 ± 33.0 °C at 760 mmHg, and the predicted density is 1.248 ± 0.06 g/cm³ [1]. In contrast, the 8-methyl analog (CAS 587850-80-4) is predicted to have a boiling point of 457.2 °C and a density of 1.25 g/cm³ [2]. While these differences are modest, they can serve as additional quality control parameters when combined with spectroscopic data (e.g., NMR, IR) to confirm the identity and purity of the received material.

Physicochemical Characterization Predicted Properties Quality Control

High-Value Application Scenarios for 2-(2-Methylphenyl)quinoline-4-carboxylic Acid (CAS 174636-85-2)


Pharmaceutical Quality Control: Olopatadine Impurity Profiling

This compound is the official Olopatadine Related Compound B reference standard. Procurement is essential for analytical laboratories performing HPLC method validation, system suitability testing, and impurity quantification in olopatadine hydrochloride drug substance and finished product release testing . Use of any other 2-arylquinoline-4-carboxylic acid analog would invalidate regulatory compliance.

Medicinal Chemistry: Lead Optimization of HDAC/STAT3 Inhibitors

As a member of the 2-arylquinoline-4-carboxylic acid class, this compound serves as a core scaffold for developing novel histone deacetylase (HDAC) and STAT3 inhibitors. The ortho-methyl substitution pattern may confer distinct potency and selectivity profiles compared to unsubstituted or para-substituted analogs . Researchers synthesizing focused libraries for structure-activity relationship (SAR) studies can use this building block to explore the steric and electronic effects of ortho-methyl substitution.

Synthetic Chemistry: Carboxylic Acid Functionalization

The carboxylic acid group at the 4-position provides a reactive handle for amide, ester, or hydrazide formation. This compound is suitable for constructing diverse chemical libraries via standard coupling reactions (e.g., HATU, EDC). The ortho-methylphenyl substituent introduces steric bulk that may influence reaction rates and product selectivity, offering a unique building block for diversity-oriented synthesis .

Physicochemical Screening: LogP and Solubility Assessment

The compound's computed lipophilicity (XLogP3 = 3.7) and solubility profile (sparing in DMSO, slight in methanol) make it a candidate for evaluating membrane permeability and metabolic stability in early-stage drug discovery. Its properties differ from those of cinchophen (LogP ~3.2), providing a valuable comparator for studying the impact of ortho-methyl substitution on ADME parameters .

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